molecular formula C16H14N2O2 B1582469 Coumarin 337 CAS No. 55804-68-7

Coumarin 337

Cat. No.: B1582469
CAS No.: 55804-68-7
M. Wt: 266.29 g/mol
InChI Key: LGDDFMCJIHJNMK-UHFFFAOYSA-N
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Description

. It is characterized by its yellow to orange-red crystalline powder form and is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Coumarin 337, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of various substances within the body .

Mode of Action

The interaction of this compound with its target, Cytochrome P450 2A6, leads to various changes. It is known that coumarins can react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid . .

Biochemical Pathways

This compound, as part of the coumarin family, is involved in several biochemical pathways. It is a secondary metabolite originating from the phenylpropanoid pathway . The metabolism of this compound can lead to the formation of 7-Hydroxycoumarin, 3-Hydroxycoumarin, and Coumarin 3,4-epoxide .

Pharmacokinetics

It is known that coumarins are metabolized in the liver, primarily by the cytochrome p450 2a6 enzyme . The specifics of this compound’s pharmacokinetics and their impact on its bioavailability require further investigation.

Result of Action

Coumarins in general have been found to have numerous biological and therapeutic properties, including potential treatment for various ailments such as cancer, metabolic, and degenerative disorders

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Biochemical Analysis

Biochemical Properties

Coumarin 337 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, some fluorescent coumarin succinimidyl esters, which may include this compound, contain a seven-atom aminohexanoyl spacer between the fluorophore and the reactive group, providing better solubility and spatial separation between the fluorophore and the target molecule being labeled .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coumarin 337 can be synthesized through several methods, including the Pechmann condensation reaction, which involves the acid-catalyzed cyclization of phenols with β-keto esters. The reaction typically requires strong acids like sulfuric acid and high temperatures to facilitate the formation of the coumarin core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Coumarin 337 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure to produce derivatives with desired properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Halogenation reactions can be performed using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of this compound, which exhibit diverse biological and chemical activities.

Scientific Research Applications

Coumarin 337 is extensively used in scientific research due to its fluorescent properties and biological activity. It serves as a fluorophore in biochemical assays, enabling the detection and quantification of biomolecules. Additionally, it has applications in the development of anticancer, antimicrobial, and antioxidant agents.

Comparison with Similar Compounds

Coumarin 337 is structurally similar to other coumarin derivatives, such as 7-hydroxycoumarin and 6,7-dihydroxycoumarin. These compounds share the benzopyrone core but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique in its bromophenyl group, which enhances its reactivity and fluorescence.

List of Similar Compounds

  • 7-Hydroxycoumarin

  • 6,7-Dihydroxycoumarin

  • Decursin

  • Seselin

  • 3-(2-bromophenyl)-7-hydroxy-4-methylcoumarin

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Properties

IUPAC Name

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDFMCJIHJNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069054
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55804-68-7
Record name 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile
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Record name Coumarin 337
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Record name Coumarin 337
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo-
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Record name 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile
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Record name COUMARIN 337
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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